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Compound of Interest

Compound Name: HO-PEG4-CH2COOtBu

Cat. No.: B608010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the molecule

HO-PEG4-CH2COOtBu (tert-butyl 2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)acetate),

a commonly used tetraethylene glycol linker in bioconjugation and drug development. This

document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS) data, along with comprehensive experimental protocols for data acquisition.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for HO-PEG4-CH2COOtBu,

providing a clear reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.02 d, J = 1.0 Hz 2H -OCH₂COO-

3.75-3.60 m 12H
-OCH₂CH₂O- (PEG

backbone)

1.47 s 9H -C(CH₃)₃

Solvent: CDCl₃, Frequency: 400 MHz[1]
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Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

170-172 C=O (Ester carbonyl)

80-82 -C(CH₃)₃

72-73 HO-CH₂-

70-71 -OCH₂CH₂O- (PEG backbone)

68-69 -OCH₂COO-

61-62 -CH₂-OH

28 -C(CH₃)₃

Note: These are predicted chemical shifts based on typical values for similar functional groups.

[2][3][4][5]

Table 3: Predicted Mass Spectrometry Data (ESI-MS)
m/z Ion

331.19 [M+Na]⁺

309.19 [M+H]⁺

253.13 [M-C₄H₈+H]⁺

209.09 [M-C₄H₈-C₂H₄O+H]⁺

165.05 [M-C₄H₈-2(C₂H₄O)+H]⁺

121.01 [M-C₄H₈-3(C₂H₄O)+H]⁺

77.04 [M-C₄H₈-4(C₂H₄O)+H]⁺

57.07 [C₄H₉]⁺

Note: These are predicted m/z values for common adducts and fragments. The molecular

weight of HO-PEG4-CH2COOtBu is 308.37 g/mol .[6][7]
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Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended as a guide and may require optimization based on the specific

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Weigh approximately 5-10 mg of HO-PEG4-CH2COOtBu into a clean, dry vial.
Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
Gently vortex or swirl the vial to ensure the sample is completely dissolved.
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters:

Spectrometer: 400 MHz or higher
Solvent: CDCl₃
Temperature: 298 K
Pulse Sequence: Standard single-pulse experiment (e.g., zg30)
Number of Scans: 16-64 (depending on sample concentration)
Relaxation Delay: 1-5 s
Spectral Width: -2 to 12 ppm
Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.

3. ¹³C NMR Acquisition Parameters:

Spectrometer: 100 MHz or higher
Solvent: CDCl₃
Temperature: 298 K
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
Relaxation Delay: 2 s
Spectral Width: -5 to 220 ppm
Referencing: The CDCl₃ solvent peak is set to 77.16 ppm.

Mass Spectrometry (MS)
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1. Sample Preparation:

Prepare a stock solution of HO-PEG4-CH2COOtBu in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL.
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

2. Electrospray Ionization (ESI) - Time of Flight (TOF) MS Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+)
Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid is commonly used.
Flow Rate: 0.2-0.5 mL/min (for LC-MS) or direct infusion at 5-10 µL/min.
Capillary Voltage: 3.5-4.5 kV
Cone Voltage: 20-40 V
Source Temperature: 100-150 °C
Desolvation Temperature: 250-400 °C
Mass Range: m/z 50-500

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of HO-
PEG4-CH2COOtBu.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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